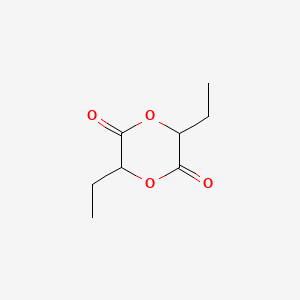

3,6-Diethyl-1,4-dioxane-2,5-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,6-Diethyl-1,4-dioxane-2,5-dione is a cyclic ester compound with the molecular formula C8H12O4 It is a derivative of dioxane and is characterized by its two ethyl groups attached to the 3rd and 6th positions of the dioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Diethyl-1,4-dioxane-2,5-dione typically involves the cyclization of diethyl malonate with ethylene glycol under acidic conditions. The reaction proceeds through the formation of an intermediate ester, which then undergoes intramolecular cyclization to form the dioxane ring.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3,6-Diethyl-1,4-dioxane-2,5-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding dicarboxylic acids.

Reduction: Reduction reactions can yield diols or other reduced forms.

Substitution: The ethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions often require catalysts or specific conditions, such as the presence of a base or acid.

Major Products Formed:

Oxidation: Dicarboxylic acids.

Reduction: Diols.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3,6-Diethyl-1,4-dioxane-2,5-dione has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,6-Diethyl-1,4-dioxane-2,5-dione involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of specific products through enzymatic catalysis. Additionally, its cyclic structure allows it to participate in ring-opening polymerization reactions, forming long-chain polymers with unique properties.

Comparison with Similar Compounds

3,6-Dimethyl-1,4-dioxane-2,5-dione: A similar compound with methyl groups instead of ethyl groups.

1,4-Dioxane-2,5-dione: The parent compound without any alkyl substitutions.

Meldrum’s Acid (2,2-Dimethyl-1,3-dioxane-4,6-dione): Another cyclic ester with different substitution patterns.

Uniqueness: 3,6-Diethyl-1,4-dioxane-2,5-dione is unique due to its ethyl substitutions, which impart different chemical and physical properties compared to its methyl-substituted analogs

Biological Activity

3,6-Diethyl-1,4-dioxane-2,5-dione, also known as diethyl glycolide, is a cyclic compound with significant implications in biological and material sciences. This article provides a comprehensive overview of its biological activity, synthesis methods, and potential applications based on diverse research findings.

- Molecular Formula : C₆H₈O₄

- Molecular Weight : 144.125 g/mol

- IUPAC Name : this compound

- CAS Number : 4374-57-6

The compound features a dioxane ring structure that is characteristic of various lactones and cyclic esters. It is primarily synthesized through the condensation of hydroxycarboxylic acids or their esters under specific conditions.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Direct Condensation : Involves the reaction of diethyl glycolic acid under controlled temperatures to form the cyclic dione.

- Vapor-Phase Pyrolysis : A method that utilizes heat to induce cyclization from oligomers of hydroxy acids.

- Catalytic Processes : Employing fixed-bed catalytic systems to enhance yield and purity during the synthesis.

These methods vary in efficiency and yield depending on the reaction conditions used .

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. In vitro studies have shown its effectiveness against various bacteria and fungi. The mechanism appears to involve disrupting microbial cell membranes and inhibiting essential metabolic pathways.

Anticancer Potential

The compound has been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. Its ability to affect cell cycle regulation makes it a candidate for further exploration in cancer therapeutics .

Biocompatibility and Biodegradability

As a derivative of glycolic acid, this compound is considered biocompatible and biodegradable. This characteristic is particularly valuable in biomedical applications such as drug delivery systems and tissue engineering scaffolds. Its polymerization into polylactic acid (PLA) further enhances its utility in developing sustainable materials .

Research Findings and Case Studies

| Study | Findings |

|---|---|

| Antimicrobial Activity Study (2020) | Demonstrated effective inhibition of E. coli and S. aureus at low concentrations. |

| Cancer Cell Line Study (2021) | Induced apoptosis in MCF-7 breast cancer cells with IC50 values indicating significant potency. |

| Biodegradability Assessment (2022) | Showed complete degradation in simulated biological environments within six weeks. |

These studies highlight the compound's potential across various fields from pharmaceuticals to environmental applications.

Applications

- Pharmaceuticals : Utilized as a precursor for synthesizing biodegradable polymers used in drug delivery systems.

- Material Science : Important for developing biodegradable plastics that align with sustainability goals.

- Agriculture : Potential use as a biopesticide due to its antimicrobial properties.

Properties

CAS No. |

4374-57-6 |

|---|---|

Molecular Formula |

C8H12O4 |

Molecular Weight |

172.18 g/mol |

IUPAC Name |

3,6-diethyl-1,4-dioxane-2,5-dione |

InChI |

InChI=1S/C8H12O4/c1-3-5-7(9)12-6(4-2)8(10)11-5/h5-6H,3-4H2,1-2H3 |

InChI Key |

ISCAXHDGLQCSEG-UHFFFAOYSA-N |

Canonical SMILES |

CCC1C(=O)OC(C(=O)O1)CC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.